HZ52

Description

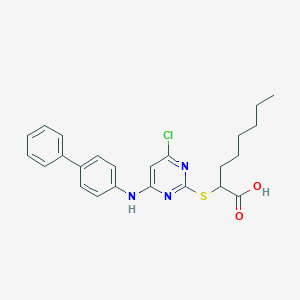

Structure

3D Structure

Properties

IUPAC Name |

2-[4-chloro-6-(4-phenylanilino)pyrimidin-2-yl]sulfanyloctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26ClN3O2S/c1-2-3-4-8-11-20(23(29)30)31-24-27-21(25)16-22(28-24)26-19-14-12-18(13-15-19)17-9-6-5-7-10-17/h5-7,9-10,12-16,20H,2-4,8,11H2,1H3,(H,29,30)(H,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLNIGXYHGQLWLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C(=O)O)SC1=NC(=CC(=N1)Cl)NC2=CC=C(C=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

HZ52: A Technical Guide to its Mechanism of Action on 5-Lipoxygenase

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of HZ52, a novel and potent direct inhibitor of 5-lipoxygenase (5-LOX). This compound, chemically identified as 2-(4-(biphenyl-4-ylamino)-6-chloropyrimidin-2-ylthio)octanoic acid, has demonstrated significant potential in the pharmacological intervention of inflammatory and allergic disorders by targeting the biosynthesis of pro-inflammatory leukotrienes. This document collates the available quantitative data, details the experimental protocols used for its characterization, and visualizes the pertinent biochemical pathways and experimental workflows.

Introduction to 5-Lipoxygenase and Leukotriene Biosynthesis

5-Lipoxygenase is the key enzyme in the biosynthetic pathway of leukotrienes, a class of potent inflammatory lipid mediators.[1][2] The pathway is initiated by the release of arachidonic acid from the cell membrane, which is then converted by 5-LOX into the unstable epoxide, leukotriene A4 (LTA4). LTA4 is subsequently metabolized to either leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), all of which are implicated in the pathophysiology of various inflammatory diseases such as asthma.[3][4] The inhibition of 5-LOX is, therefore, a critical therapeutic strategy for mitigating leukotriene-mediated inflammation.[5] this compound has emerged as a promising inhibitor with a unique pharmacological profile.[2]

Quantitative Analysis of this compound Inhibitory Activity

The inhibitory potency of this compound on 5-LOX has been quantified in both cell-free and cell-based assays. The following table summarizes the key inhibitory concentration (IC50) values reported for this compound.

| Assay Type | Biological System | Stimulus | Measured Product(s) | IC50 Value (µM) | Reference |

| Cell-Free | Partially purified recombinant 5-LOX | - | 5-LOX products | 1.5 | |

| Cell-Based | Intact human polymorphonuclear leukocytes (PMNL) | A23187 + Arachidonic Acid | LTB4 and 5-H(P)ETE | 0.7 |

Mechanism of Action of this compound

This compound acts as a direct inhibitor of 5-lipoxygenase.[1] Its mechanism is distinct from other classes of 5-LOX inhibitors and is characterized by the following key features:

-

Reversibility: The inhibitory action of this compound on 5-LOX is reversible.[2]

-

Non-Redox Activity: Unlike many 5-LOX inhibitors that act by reducing the active site iron, this compound's mechanism is independent of radical scavenging properties.[2]

-

Independence from Peroxide Tone: The inhibitory activity of this compound is not affected by an increased peroxide tone.[2]

-

Non-Competitive with Substrate: The inhibition by this compound is not impaired by elevated concentrations of the substrate, arachidonic acid.[2]

-

Robustness to Cellular Conditions: The inhibitory effect of this compound is minimally affected by the type of cell stimulus, phospholipids, glycerides, membranes, or calcium concentrations.[2]

While the precise binding site of this compound on the 5-lipoxygenase enzyme has not been experimentally elucidated in the available literature, its unique pharmacological profile suggests a potential allosteric mechanism of action. It is hypothesized that this compound binds to a site distinct from the active site, inducing a conformational change in the enzyme that leads to a reduction in its catalytic activity.

Signaling Pathway of Leukotriene Biosynthesis and this compound Inhibition

The following diagram illustrates the leukotriene biosynthesis pathway and the point of inhibition by this compound.

Caption: Leukotriene biosynthesis pathway and the inhibitory action of this compound.

Experimental Protocols

The following protocols are based on the methodologies described in the key cited literature for the characterization of this compound.[1]

Cell-Free 5-LOX Inhibition Assay

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of isolated 5-lipoxygenase.

Materials:

-

Partially purified recombinant human 5-LOX

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

EDTA

-

ATP

-

Arachidonic acid (AA)

-

Calcium chloride (CaCl2)

-

Methanol

-

Internal standard (e.g., Prostaglandin B2)

-

Solid-phase extraction columns

-

HPLC system with UV detector

Procedure:

-

Prepare a reaction mixture containing partially purified 5-LOX enzyme in PBS supplemented with EDTA and ATP.

-

Pre-incubate the enzyme solution with various concentrations of this compound or vehicle (DMSO) for 10 minutes on ice.

-

Initiate the enzymatic reaction by adding arachidonic acid and CaCl2.

-

Incubate the reaction mixture at 37°C for 10 minutes.

-

Terminate the reaction by adding methanol.

-

Add an internal standard for quantification.

-

Acidify the samples and perform solid-phase extraction to isolate the 5-LOX products.

-

Analyze the extracted products by reverse-phase HPLC, monitoring the absorbance at 235 nm.

-

Calculate the concentration of 5-LOX products relative to the internal standard.

-

Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based 5-LOX Inhibition Assay in Human PMNLs

This assay assesses the inhibitory activity of this compound in a cellular environment.

Materials:

-

Isolated human polymorphonuclear leukocytes (PMNLs)

-

This compound stock solution (in DMSO)

-

Buffer (e.g., PGC buffer)

-

Calcium ionophore A23187

-

Arachidonic acid (AA)

-

Methanol

-

Internal standard

-

Solid-phase extraction columns

-

HPLC system with UV detector

Procedure:

-

Isolate human PMNLs from fresh blood.

-

Resuspend the PMNLs in a suitable buffer.

-

Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for 15 minutes at 37°C.

-

Stimulate the cells with calcium ionophore A23187 and arachidonic acid to induce 5-LOX product formation.

-

Incubate for a defined period at 37°C.

-

Terminate the reaction and lyse the cells by adding methanol.

-

Follow steps 6-10 from the cell-free assay protocol for product extraction, analysis, and IC50 determination.

Experimental Workflow Diagram

Caption: Experimental workflow for cell-based 5-LOX inhibition assay.

Structure-Activity Relationship

Currently, there is limited publicly available information regarding the structure-activity relationship (SAR) of this compound analogs. The observation that the ethyl ester of this compound, HZ49, is inactive suggests that the free carboxylic acid group is essential for its biological activity.[1] Further research into the SAR of this compound would be invaluable for the design of new and improved 5-LOX inhibitors.

Conclusion

This compound is a potent, reversible, and direct inhibitor of 5-lipoxygenase with a unique mechanism of action that distinguishes it from classical 5-LOX inhibitors. Its efficacy in both cell-free and cell-based systems, coupled with its favorable pharmacological profile of being largely unaffected by cellular conditions, underscores its potential as a therapeutic agent for inflammatory diseases. While the precise binding site and a detailed structure-activity relationship remain to be fully elucidated, the existing data provide a strong foundation for further investigation and development of this compound and related compounds as next-generation anti-inflammatory drugs. Future studies should focus on crystallographic or advanced computational modeling to identify the this compound binding site on 5-LOX, which will be critical for understanding its unique inhibitory mechanism and for the rational design of more potent and selective inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. Application of Docking Analysis in the Prediction and Biological Evaluation of the Lipoxygenase Inhibitory Action of Thiazolyl Derivatives of Mycophenolic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

what is the chemical structure of HZ52

- 1. frontiersin.org [frontiersin.org]

- 2. The Role of the Signaling Pathways Involved in the Effects of Hydrogen Sulfide on Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Signaling pathways mediating induction of the early response genes prostaglandin G/H synthase-2 and egr-1 by serotonin via 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

HZ52 (CAS number 1077626-51-7): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of HZ52, a potent and reversible inhibitor of 5-lipoxygenase (5-LO). This compound, with the CAS number 1077626-51-7, has demonstrated significant potential in preclinical studies as a modulator of inflammatory pathways through its targeted inhibition of leukotriene synthesis. This document consolidates key technical data, experimental methodologies, and relevant biological pathways to support further research and development efforts.

Core Compound Information

| Property | Value | Reference |

| CAS Number | 1077626-51-7 | [1][2][3][4][5][6] |

| Formal Name | 2-[[4-([1,1′-biphenyl]-4-ylamino)-6-chloro-2-pyrimidinyl]thio]-octanoic acid | [1] |

| Molecular Formula | C₂₄H₂₆ClN₃O₂S | [1][2][4] |

| Molecular Weight | 456.0 g/mol | [1][2][4] |

| Mechanism of Action | Reversible inhibitor of 5-lipoxygenase (5-LO) | [1][5] |

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

In Vitro Activity

| Assay | System | IC₅₀ | Reference |

| 5-Lipoxygenase Inhibition | Intact human polymorphonuclear leukocytes (PMNL) | 0.7 µM | [1][5] |

| 5-Lipoxygenase Inhibition | Cell-free assay with partially purified recombinant 5-LO enzyme | 1.5 µM | [2] |

| 5-Lipoxygenase Inhibition | PMNL homogenates | 9 µM | [2] |

In Vivo Efficacy

| Animal Model | Species | Dosage | Effect | Reference |

| Carrageenan-induced pleurisy | Rat | 1.5 mg/kg, i.p. | Prevention of pleurisy and reduction of LTB₄ levels | [2] |

| Platelet-activating factor (PAF)-induced lethal shock | Mouse | 10 mg/kg, i.p. | Protection against lethal shock | [1][2] |

Signaling Pathway

The diagram below illustrates the 5-lipoxygenase signaling pathway and the point of inhibition by this compound. Arachidonic acid, released from the cell membrane, is converted by 5-lipoxygenase into leukotrienes, which are potent mediators of inflammation. This compound directly inhibits 5-lipoxygenase, thereby blocking the synthesis of these pro-inflammatory molecules.

Caption: Mechanism of action of this compound in the 5-lipoxygenase pathway.

Experimental Protocols

The following are generalized protocols for the key experiments cited in the literature for the evaluation of this compound. For specific details, it is recommended to consult the primary research article by Greiner et al. (2011) in the British Journal of Pharmacology.

Determination of 5-Lipoxygenase (5-LO) Product Formation in Human Polymorphonuclear Leukocytes (PMNLs)

Objective: To measure the inhibitory effect of this compound on the production of 5-LO products (e.g., LTB₄) in intact human PMNLs.

Methodology:

-

Isolation of PMNLs: Human PMNLs are isolated from the peripheral blood of healthy donors using standard methods such as density gradient centrifugation.

-

Cell Stimulation: PMNLs are pre-incubated with various concentrations of this compound or vehicle control for a specified time. Subsequently, the cells are stimulated with a calcium ionophore (e.g., A23187) to induce 5-LO product formation.

-

Extraction of Leukotrienes: The reaction is stopped, and the leukotrienes are extracted from the cell suspension using a suitable organic solvent.

-

Quantification of 5-LO Products: The amount of 5-LO products, particularly LTB₄, is quantified using a specific and sensitive method such as an Enzyme-Linked Immunosorbent Assay (ELISA) or by High-Performance Liquid Chromatography (HPLC).

-

Data Analysis: The concentration of this compound that causes 50% inhibition of 5-LO product formation (IC₅₀) is calculated.

Carrageenan-Induced Pleurisy in Rats

Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound in a rat model of acute inflammation.

Methodology:

-

Animal Dosing: Male Wistar rats are administered this compound (e.g., 1.5 mg/kg) or vehicle control via intraperitoneal (i.p.) injection.

-

Induction of Pleurisy: After a specified pre-treatment time, pleurisy is induced by intrapleural injection of a carrageenan solution.

-

Sample Collection: At a defined time point after carrageenan injection, the animals are euthanized, and the pleural exudate is collected.

-

Analysis of Inflammatory Parameters: The volume of the pleural exudate and the number of infiltrating leukocytes are determined. The concentration of LTB₄ in the exudate is measured by ELISA.

-

Data Analysis: The effects of this compound on exudate volume, leukocyte infiltration, and LTB₄ levels are compared to the vehicle-treated control group.

Platelet-Activating Factor (PAF)-Induced Lethal Shock in Mice

Objective: To assess the protective effect of this compound in a mouse model of systemic shock.

Methodology:

-

Animal Dosing: Male CD-1 mice are pre-treated with this compound (e.g., 10 mg/kg) or vehicle control via intraperitoneal (i.p.) injection.

-

Induction of Shock: A lethal dose of PAF is administered intravenously to induce shock.

-

Monitoring: The survival rate of the mice is monitored over a specified period.

-

Data Analysis: The percentage of survival in the this compound-treated group is compared to the vehicle-treated control group to determine the protective effect of the compound.

The provided information is intended to serve as a foundational technical guide for researchers. For a comprehensive understanding and to ensure reproducibility, it is imperative to refer to the detailed methodologies and data presented in the peer-reviewed scientific literature.

References

- 1. cloud-clone.com [cloud-clone.com]

- 2. assaygenie.com [assaygenie.com]

- 3. abcam.co.jp [abcam.co.jp]

- 4. file.elabscience.com [file.elabscience.com]

- 5. Human LTB4(Leukotriene B4) ELISA Kit [elkbiotech.com]

- 6. A lethal role of platelet activating factor in anaphylactic shock in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Discovery and Synthesis of a Novel Kinase Inhibitor

Disclaimer: Publicly available information on a compound specifically designated "HZ52" is not available. This document serves as a representative technical guide, using the well-characterized Epidermal Growth Factor Receptor (EGFR) inhibitor, Gefitinib, as a model to illustrate the required data presentation, experimental protocols, and visualizations. The data and methodologies presented are based on established literature for Gefitinib and similar kinase inhibitors.

Introduction

This document outlines the discovery, synthesis, and characterization of a potent and selective small molecule inhibitor of a target kinase. The following sections detail the biochemical and cellular activity, provide comprehensive experimental protocols, and illustrate the compound's mechanism of action within its primary signaling pathway. The methodologies and data structures are presented to guide researchers in the evaluation of novel therapeutic compounds.

Discovery and Synthesis

The discovery process for a novel kinase inhibitor typically begins with a high-throughput screen (HTS) of a diverse chemical library to identify initial hits.[1] These hits are then subjected to a series of validation and optimization steps to improve potency, selectivity, and drug-like properties, a process known as a hit-to-lead campaign.

The logical workflow for such a campaign, from initial screening to lead identification, is outlined below.

Caption: High-throughput screening and lead optimization workflow.

The synthesis of the model compound, Gefitinib, involves a multi-step process culminating in the formation of the quinazoline core, followed by the addition of the aniline side-chain. The specific reaction conditions and intermediates are well-documented in medicinal chemistry literature.

Biological Activity

The inhibitory activity of the model compound was assessed in both biochemical and cellular assays. Quantitative data are summarized below.

Table 1: Biochemical Inhibitory Activity

| Target Kinase | IC₅₀ (nM) | Kᵢ (nM) | Assay Type |

| EGFR (Wild-Type) | 35 | 2.1 | TR-FRET |

| HER2 | >10,000 | N/A | KinaseGlo |

| SRC | >10,000 | N/A | KinaseGlo |

| ABL | >10,000 | N/A | KinaseGlo |

IC₅₀: Half-maximal inhibitory concentration. Kᵢ: Inhibition constant. TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer.

Table 2: Cellular Proliferation Activity

| Cell Line | EGFR Status | GI₅₀ (nM) |

| NCI-H3255 | L858R Mutant | 8 |

| PC-9 | Del E746-A750 | 12 |

| A431 | Wild-Type | 950 |

| Calu-3 | Wild-Type | >5,000 |

GI₅₀: Half-maximal growth inhibition concentration.

Mechanism of Action & Signaling Pathway

The model compound is an inhibitor of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase. By binding to the ATP-binding site in the kinase domain, it prevents autophosphorylation and the subsequent activation of downstream pro-survival signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.

Caption: EGFR signaling pathway and point of inhibition.

Experimental Protocols

Protocol: TR-FRET Biochemical Kinase Assay

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC₅₀ value of a test compound against a target kinase.

Materials:

-

Recombinant human kinase enzyme

-

Biotinylated substrate peptide

-

Europium-labeled anti-phospho-substrate antibody (Donor)

-

Streptavidin-Allophycocyanin (SA-APC) (Acceptor)

-

ATP (Adenosine triphosphate)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

Test compound (e.g., "this compound") serially diluted in DMSO

-

384-well low-volume microplates (e.g., Corning 4514)

Procedure:

-

Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO. Dispense 50 nL of each dilution into a 384-well assay plate.

-

Enzyme/Substrate Addition: Prepare a 2X enzyme/substrate solution in Assay Buffer containing the kinase and the biotinylated peptide substrate. Add 5 µL to each well of the assay plate.

-

Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

-

Reaction Initiation: Prepare a 2X ATP solution in Assay Buffer at a concentration equal to the Kₘ for the kinase. Add 5 µL to each well to start the kinase reaction.

-

Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

-

Detection: Prepare a 4X Stop/Detection solution containing EDTA (to stop the reaction), the Europium-labeled antibody, and SA-APC. Add 10 µL to each well.

-

Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm (APC) and 620 nm (Europium) after excitation at 320 nm.

-

Data Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm). Plot the ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

References

HZ52: A Novel 5-Lipoxygenase Inhibitor for Inflammatory Disorders

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

HZ52, chemically identified as 2-(4-(biphenyl-4-ylamino)-6-chloropyrimidin-2-ylthio)octanoic acid, is a novel and potent direct inhibitor of 5-lipoxygenase (5-LO).[1][2] This document provides a comprehensive technical overview of this compound, including its mechanism of action, key quantitative data from in vitro and in vivo studies, detailed experimental protocols, and relevant signaling pathways. This compound presents a promising therapeutic candidate due to its favorable pharmacological profile and efficacy in preclinical models of inflammation.[2]

Introduction to 5-Lipoxygenase and Leukotriene Synthesis

5-Lipoxygenase (5-LO) is a critical enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory lipid mediators.[1][2] The 5-LO pathway is a key target for pharmacological intervention in a variety of inflammatory and allergic conditions. Many potential 5-LO inhibitors, however, have failed in clinical development due to a lack of in vivo efficacy.[1] this compound has emerged as a promising candidate that overcomes some of the limitations of previous compounds.[2]

Mechanism of Action of this compound

This compound is a potent, reversible, and direct inhibitor of 5-lipoxygenase.[1][3][4] Its inhibitory activity is not dependent on radical scavenging properties. A key feature of this compound is that its efficacy is not significantly affected by increased peroxide tone, elevated substrate concentrations, or the presence of phospholipids, glycerides, membranes, or calcium ions.[1][2] This robust inhibitory profile suggests that this compound may maintain its efficacy in the complex microenvironment of inflamed tissues.[1]

Quantitative Data

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Inhibition of 5-Lipoxygenase by this compound

| Assay Type | System | IC50 (μM) | Reference |

| 5-LO Product Formation | Intact Human Polymorphonuclear Leukocytes (PMNL) | 0.7 | [1][3][4] |

| 5-LO Activity | Isolated 5-LO (cell-free) | 1.5 | [1] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Species | Dose | Route of Administration | Key Findings | Reference |

| Carrageenan-Induced Pleurisy | Rat | 1.5 mg/kg | Intraperitoneal (i.p.) | Prevention of pleurisy, reduced LTB4 levels | [1][2] |

| Platelet-Activating Factor (PAF)-Induced Shock | Mouse | 10 mg/kg | Intraperitoneal (i.p.) | Protection against lethal shock | [1][2][4] |

Signaling Pathways and Experimental Workflows

The 5-Lipoxygenase Signaling Pathway

The following diagram illustrates the 5-lipoxygenase signaling pathway and the point of inhibition by this compound.

Caption: The 5-LO pathway and this compound's point of inhibition.

Experimental Workflow for In Vitro 5-LO Inhibition Assay

The following diagram outlines a typical workflow for assessing the in vitro inhibitory activity of this compound on 5-lipoxygenase.

Caption: Workflow for in vitro 5-LO inhibition assay.

Experimental Protocols

The following are representative protocols for the key experiments cited. Note that the specific details of the protocols used in the primary research on this compound may vary.

In Vitro 5-Lipoxygenase Activity Assay in Intact Human PMNLs

Objective: To determine the IC50 of this compound for the inhibition of 5-LO product formation in intact human cells.

Materials:

-

Freshly isolated human polymorphonuclear leukocytes (PMNLs)

-

This compound stock solution (in DMSO)

-

Calcium ionophore A23187

-

Phosphate-buffered saline (PBS) with calcium and magnesium

-

Methanol

-

Solid-phase extraction cartridges

-

RP-HPLC system or LTB4 ELISA kit

Procedure:

-

Isolate PMNLs from fresh human blood using density gradient centrifugation.

-

Resuspend PMNLs in PBS with calcium and magnesium to a final concentration of 5 x 10^6 cells/mL.

-

Pre-incubate the cell suspension with various concentrations of this compound or vehicle (DMSO) for 15 minutes at 37°C.

-

Initiate the reaction by adding calcium ionophore A23187 (final concentration 2.5 µM).

-

Incubate for 10 minutes at 37°C.

-

Terminate the reaction by adding an equal volume of cold methanol.

-

Centrifuge to pellet cell debris.

-

Extract the leukotrienes from the supernatant using solid-phase extraction cartridges.

-

Quantify the amount of LTB4 using RP-HPLC or a commercially available LTB4 ELISA kit.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Carrageenan-Induced Pleurisy in Rats

Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound.

Materials:

-

Male Wistar rats (200-250 g)

-

This compound solution for injection

-

Carrageenan solution (1% in sterile saline)

-

Anesthesia (e.g., isoflurane)

-

Heparinized tubes

Procedure:

-

Administer this compound (1.5 mg/kg) or vehicle intraperitoneally (i.p.) to the rats.

-

One hour after treatment, induce pleurisy by intrapleural injection of 0.1 mL of 1% carrageenan solution under light anesthesia.

-

Four hours after carrageenan injection, euthanize the animals.

-

Collect the pleural exudate by washing the pleural cavity with 1 mL of heparinized saline.

-

Measure the volume of the collected exudate.

-

Centrifuge the exudate to separate the cells.

-

Determine the total and differential leukocyte counts in the exudate.

-

Measure the concentration of LTB4 in the cell-free supernatant of the exudate using ELISA or LC-MS/MS.

Platelet-Activating Factor (PAF)-Induced Shock in Mice

Objective: To assess the protective effect of this compound against PAF-induced lethal shock.

Materials:

-

Male BALB/c mice (20-25 g)

-

This compound solution for injection

-

Platelet-activating factor (PAF) solution

-

Propranolol solution

Procedure:

-

Administer this compound (10 mg/kg) or vehicle intraperitoneally (i.p.) to the mice.

-

Thirty minutes after this compound administration, inject propranolol (2 mg/kg, i.p.) to enhance the effects of PAF.

-

Thirty minutes after propranolol injection, administer a lethal dose of PAF (e.g., 100 µg/kg) via intravenous (i.v.) injection.

-

Monitor the survival of the mice for at least 24 hours.

-

Record the time of death for each animal and calculate the percentage of survival in each treatment group.

Conclusion

This compound is a novel 5-lipoxygenase inhibitor with a compelling pharmacological profile.[2] Its potent in vitro and in vivo activity, coupled with its robust mechanism of action, makes it a strong candidate for further development as a therapeutic agent for inflammatory diseases. The data presented in this guide underscore the potential of this compound and provide a foundation for researchers and drug development professionals interested in this promising compound.

References

pharmacological profile of HZ52

An In-depth Technical Guide to the Pharmacological Profile of HZ52

This compound, chemically known as 2-(4-(biphenyl-4-ylamino)-6-chloropyrimidin-2-ylthio)octanoic acid, is a novel and potent inhibitor of 5-lipoxygenase (5-LO), the key enzyme in the biosynthesis of pro-inflammatory leukotrienes.[1][2][3] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used for its characterization. This document is intended for researchers, scientists, and professionals in the field of drug development.

Mechanism of Action

This compound directly inhibits the activity of 5-lipoxygenase, thereby blocking the synthesis of leukotrienes.[2] Detailed mechanistic studies have revealed several key features of its inhibitory action:

-

Reversibility: The inhibition of 5-LO by this compound is reversible.[1][2]

-

Independence from Radical Scavenging: Unlike some other 5-LO inhibitors, the mechanism of this compound does not involve radical scavenging properties.[1][2]

-

Robustness to Peroxide Tone and Substrate Concentration: The inhibitory activity of this compound is not compromised by an increased peroxide tone or elevated concentrations of the substrate, arachidonic acid.[1][2]

-

Minimal Influence of Cellular Factors: The efficacy of this compound is largely unaffected by the type of cell stimulus, phospholipids, glycerides, cellular membranes, or calcium ion concentrations.[1][2]

These characteristics distinguish this compound from classical 5-LO inhibitors and suggest a more favorable pharmacological profile, potentially lacking the disadvantages observed with previous classes of leukotriene synthesis blockers.[1][2]

Quantitative Pharmacological Data

The inhibitory potency of this compound has been quantified in both cell-free and cell-based assays.

| Assay Type | Target/System | Parameter | Value | Reference |

| Cell-free assay | Isolated 5-lipoxygenase (5-LO) | IC₅₀ | 1.5 µM | [2] |

| Cell-based assay | Intact human polymorphonuclear leukocytes (PMNLs) stimulated with A23187 in the presence of exogenous arachidonic acid | IC₅₀ | 0.7 µM | [2][4] |

In Vivo Efficacy

This compound has demonstrated significant anti-inflammatory and protective effects in preclinical animal models.

| Animal Model | Species | Dose | Route of Administration | Key Findings | Reference |

| Carrageenan-induced pleurisy | Rat | 1.5 mg·kg⁻¹ | Intraperitoneal (i.p.) | Prevented pleurisy and reduced LTB₄ levels. | [1][3] |

| Platelet-activating factor (PAF)-induced lethal shock | Mouse | 10 mg·kg⁻¹ | Intraperitoneal (i.p.) | Protected mice against lethal shock. | [1][3] |

Signaling Pathway

This compound targets the initial and rate-limiting step in the leukotriene biosynthesis pathway. By inhibiting 5-lipoxygenase, it prevents the conversion of arachidonic acid into leukotriene A₄ (LTA₄), the precursor to all other leukotrienes.

References

- 1. 2-(4-(Biphenyl-4-ylamino)-6-chloropyrimidin-2-ylthio)octanoic acid (this compound)--a novel type of 5-lipoxygenase inhibitor with favourable molecular pharmacology and efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-(4-(Biphenyl-4-ylamino)-6-chloropyrimidin-2-ylthio)octanoic acid (this compound) – a novel type of 5-lipoxygenase inhibitor with favourable molecular pharmacology and efficacy in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

The Role of HZ52 in the Leukotriene Synthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of HZ52, a novel inhibitor of 5-lipoxygenase (5-LO), and its interaction with the leukotriene synthesis pathway. This document outlines the mechanism of action of this compound, presents quantitative data on its inhibitory effects, and provides detailed experimental protocols for its characterization, serving as a valuable resource for researchers in inflammation, respiratory diseases, and drug development.

Introduction to the Leukotriene Synthesis Pathway and the Role of 5-Lipoxygenase

Leukotrienes are potent pro-inflammatory lipid mediators derived from arachidonic acid. The synthesis is initiated by the enzyme 5-lipoxygenase (5-LO), which catalyzes the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE) and subsequently to the unstable epoxide, leukotriene A4 (LTA4). LTA4 is a critical intermediate that can be further metabolized to either leukotriene B4 (LTB4) by LTA4 hydrolase or to the cysteinyl leukotrienes (LTC4, LTD4, and LTE4) through the action of LTC4 synthase. These molecules are implicated in the pathophysiology of various inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular diseases, making the enzymes in this pathway attractive targets for therapeutic intervention.

This compound: A Novel 5-Lipoxygenase Inhibitor

This compound is a potent and selective inhibitor of 5-lipoxygenase, the key enzyme in the leukotriene biosynthesis pathway.[1] Unlike classical 5-LO inhibitors, this compound exhibits a unique inhibitory mechanism.[1] Its efficacy has been demonstrated in both in vitro and in vivo models of inflammation.[1]

Mechanism of Action

This compound directly interacts with and inhibits the 5-lipoxygenase enzyme.[2] Studies have shown that its inhibitory activity is reversible and does not rely on radical scavenging properties.[1] A notable characteristic of this compound is that its potency is not diminished by an increased peroxide tone or elevated substrate concentrations, which can be limiting factors for other classes of 5-LO inhibitors.[1]

Quantitative Data for this compound

The inhibitory activity of this compound on 5-lipoxygenase has been quantified in various assay systems. The following table summarizes the key quantitative data for this compound.

| Assay Type | Target | Species | IC50 Value | Additional Notes |

| Cell-free Assay | Recombinant 5-Lipoxygenase | Human | 1.5 µM | The IC50 value is dependent on the arachidonic acid (AA) concentration. At AA concentrations ≤7.5 µM, the IC50 is 7-8 µM, while at 10-40 µM AA, the IC50 is 1.3-1.5 µM.[2] |

| Cell-based Assay | 5-Lipoxygenase | Human (Polymorphonuclear Leukocytes) | 0.7 µM | Inhibition of 5-LO product formation in intact cells stimulated with A23187 in the presence of exogenous arachidonic acid.[2] |

Signaling Pathway

The following diagram illustrates the leukotriene synthesis pathway and the point of inhibition by this compound.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

In Vivo Efficacy Models

This model is used to assess the anti-inflammatory effects of this compound in an acute inflammatory setting.

Materials:

-

Male Wistar rats (150-200 g)

-

Carrageenan solution (1% w/v in sterile saline)

-

This compound solution (in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)

-

Saline solution (sterile, 0.9% NaCl)

-

Anesthesia (e.g., isoflurane)

-

Heparinized tubes

-

Centrifuge

-

ELISA kit for LTB4 quantification

Procedure:

-

Acclimatize rats for at least one week before the experiment.

-

Fast the rats overnight with free access to water.

-

Administer this compound (e.g., 1.5 mg·kg⁻¹ intraperitoneally) or vehicle to the respective groups of rats one hour before carrageenan injection.

-

Anesthetize the rats.

-

Induce pleurisy by injecting 0.1 mL of 1% carrageenan solution into the pleural cavity.

-

Four hours after carrageenan injection, euthanize the rats by an approved method.

-

Carefully open the thoracic cavity and collect the pleural exudate using a Pasteur pipette.

-

Measure the volume of the exudate.

-

Centrifuge the exudate at 1000 x g for 10 minutes to separate the cells from the supernatant.

-

Store the supernatant at -80°C for subsequent analysis.

-

Quantify the levels of LTB4 in the pleural exudate supernatant using a specific ELISA kit according to the manufacturer's instructions.

-

The anti-inflammatory effect is determined by the reduction in exudate volume and LTB4 levels in the this compound-treated group compared to the vehicle-treated group.

This model evaluates the protective effect of this compound against systemic shock induced by PAF.

Materials:

-

Male BALB/c mice (20-25 g)

-

Platelet-activating factor (PAF) solution (in sterile saline containing 0.25% bovine serum albumin)

-

This compound solution (in a suitable vehicle)

-

Saline solution (sterile, 0.9% NaCl)

Procedure:

-

Acclimatize mice for at least one week before the experiment.

-

Administer this compound (e.g., 10 mg·kg⁻¹ intraperitoneally) or vehicle to the respective groups of mice 30 minutes before PAF injection.

-

Induce lethal shock by intravenous injection of a lethal dose of PAF (e.g., 100 µg·kg⁻¹).

-

Observe the mice for signs of shock and record the time of death for up to 60 minutes post-injection.

-

The protective effect of this compound is determined by the percentage of survival in the treated group compared to the vehicle-treated group.

In Vitro 5-Lipoxygenase Inhibition Assay

This assay is used to determine the direct inhibitory effect of this compound on the 5-LO enzyme.

Materials:

-

Recombinant human 5-lipoxygenase enzyme

-

Arachidonic acid (substrate)

-

This compound (test compound)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM CaCl₂ and 1 mM ATP)

-

DMSO (for dissolving compounds)

-

96-well microplate

-

Spectrophotometer or fluorometer

-

Positive control inhibitor (e.g., Zileuton)

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add a defined amount of recombinant human 5-lipoxygenase to each well.

-

Add the different concentrations of this compound or vehicle (DMSO) to the wells.

-

Pre-incubate the enzyme with the compound for a specified time (e.g., 15 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding a specific concentration of arachidonic acid to each well.

-

Incubate the reaction mixture for a defined period (e.g., 10 minutes) at 37°C.

-

Stop the reaction (e.g., by adding a stop solution or by placing the plate on ice).

-

Determine the amount of 5-LO product formed. This can be done by measuring the absorbance of the conjugated diene product at 234 nm or by using a specific fluorescence-based detection method.

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow

The following diagram outlines the general workflow for the characterization of this compound.

Conclusion

This compound represents a promising new class of 5-lipoxygenase inhibitors with a distinct mechanism of action and demonstrated efficacy in preclinical models of inflammation. The data and protocols presented in this technical guide provide a comprehensive resource for the scientific community to further investigate the therapeutic potential of this compound and similar compounds targeting the leukotriene synthesis pathway. This information is intended to facilitate further research and development in the pursuit of novel anti-inflammatory therapies.

References

In Vitro Characterization of HZ52: A Technical Guide

Disclaimer: Publicly available scientific literature and databases do not contain information on a molecule designated "HZ52". The following technical guide is a representative document created to fulfill the user's request for a specific content type and format. The data, protocols, and narrative are constructed for a hypothetical novel kinase inhibitor, herein referred to as this compound, to demonstrate the structure and content of such a guide.

Executive Summary

This document provides a comprehensive overview of the in vitro characterization of this compound, a novel, potent, and selective small molecule inhibitor of Target Kinase X (TKX). TKX is a serine/threonine kinase implicated in the proliferation of various cancer cell lines. This guide details the biochemical and cellular activities of this compound, including its potency, binding affinity, mechanism of action, and effects on cancer cell viability. Detailed experimental protocols and workflow diagrams are provided to enable replication and further investigation by researchers, scientists, and drug development professionals.

Biochemical Characterization of this compound

The initial characterization of this compound was performed to determine its potency and selectivity against the primary target, TKX, and a panel of related kinases.

Enzymatic Inhibition

The inhibitory activity of this compound was assessed using in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) was determined for TKX and two other related kinases, Kinase Y and Kinase Z, to establish a preliminary selectivity profile.

Data Summary: Biochemical Potency of this compound

| Compound | Target Kinase | IC50 (nM) |

| This compound | TKX | 15 |

| Kinase Y | 850 | |

| Kinase Z | >10,000 | |

| Staurosporine (Control) | TKX | 5 |

Binding Affinity

To confirm direct engagement with the target, the binding affinity (Ki) of this compound for TKX was determined. The Ki value represents the dissociation constant of the enzyme-inhibitor complex and is an intrinsic measure of potency.[1]

Data Summary: Binding Affinity of this compound

| Compound | Target Kinase | Ki (nM) | Assay Type |

| This compound | TKX | 8.5 | Radiometric |

Cellular Characterization of this compound

Following biochemical confirmation, the activity of this compound was evaluated in a relevant cellular context to assess its ability to engage the target in cells and exert a biological effect. A human colorectal cancer cell line (HCT116), known to have high TKX expression, was used for these studies.

Cellular Target Engagement

The ability of this compound to inhibit TKX activity within cells was measured by quantifying the phosphorylation of a known downstream substrate of TKX (Substrate-P). The half-maximal effective concentration (EC50) was determined from concentration-response curves.

Anti-proliferative Activity

The effect of this compound on the proliferation of HCT116 cancer cells was evaluated. The half-maximal cytotoxic concentration (CC50) was determined to assess the compound's impact on cell viability.

Data Summary: Cellular Activity of this compound in HCT116 Cells

| Assay Type | Parameter | This compound (nM) |

| Target Engagement (Substrate-P Levels) | EC50 | 55 |

| Cell Viability (72-hour incubation) | CC50 | 250 |

Experimental Protocols

Protocol: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes a method for determining the IC50 value of this compound against TKX using a radiometric assay format.[2]

-

Preparation of Reagents :

-

Kinase Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO.

-

Recombinant human TKX enzyme.

-

Myelin basic protein (MBP) as a substrate.

-

[γ-33P]-ATP.

-

This compound stock solution in 100% DMSO.

-

-

Assay Procedure :

-

Prepare serial dilutions of this compound in kinase buffer.

-

Add 5 µL of the compound dilutions to a 96-well plate.

-

Add 20 µL of a master mix containing the TKX enzyme and MBP substrate to each well.

-

Initiate the kinase reaction by adding 25 µL of kinase buffer containing [γ-33P]-ATP (final concentration at Km for ATP).

-

Incubate the plate at 30°C for 2 hours with gentle agitation.

-

Stop the reaction by adding 50 µL of 3% phosphoric acid.

-

-

Signal Detection :

-

Transfer 50 µL of the reaction mixture onto a P30 filtermat.

-

Wash the filtermat three times with 75 mM phosphoric acid and once with methanol.

-

Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis :

-

Calculate the percentage of inhibition for each concentration of this compound relative to DMSO controls.

-

Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic model using appropriate software (e.g., GraphPad Prism).[3]

-

Protocol: Cell Viability Assay (MTT)

This protocol details the procedure for assessing the effect of this compound on the viability of HCT116 cells.

-

Cell Plating :

-

Seed HCT116 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium.

-

Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

-

-

Compound Treatment :

-

Prepare a 10-point, 3-fold serial dilution of this compound in culture medium.

-

Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium and 0.1% DMSO as a vehicle control.

-

Incubate the plate for 72 hours at 37°C, 5% CO2.

-

-

MTT Addition and Signal Measurement :

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C until formazan crystals form.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis :

-

Normalize the absorbance values to the vehicle control wells.

-

Plot the normalized values against the logarithm of the compound concentration and fit the data to a nonlinear regression model to determine the CC50 value.

-

Signaling Pathways and Workflows

TKX Signaling Pathway

The following diagram illustrates the hypothetical signaling cascade involving Target Kinase X (TKX). This compound is a direct inhibitor of TKX, thereby blocking the phosphorylation of its downstream effector, MEK analog, and subsequent cellular responses like proliferation.

Caption: Hypothetical TKX signaling cascade and the inhibitory action of this compound.

Experimental Workflow for In Vitro Characterization

The diagram below outlines the sequential workflow used for the in vitro characterization of this compound, from initial high-throughput screening to detailed cellular analysis.

Caption: Standard workflow for the in vitro characterization of a kinase inhibitor.

Hit-to-Lead Decision Logic

This diagram illustrates the logical relationships and decision points in the progression of a "hit" compound from a primary screen to a "lead" candidate based on key in vitro parameters.

Caption: Decision-making framework for hit-to-lead progression.

References

In-Depth Technical Guide to the Solubility and Stability Properties of HZ52

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability properties of HZ52, a potent and reversible 5-lipoxygenase (5-LO) inhibitor. This compound, chemically known as 2-(4-(biphenyl-4-ylamino)-6-chloropyrimidin-2-ylthio)octanoic acid, has been identified as a promising anti-inflammatory agent. A thorough understanding of its physicochemical properties is critical for its development as a therapeutic candidate.

Core Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₂₄H₂₆ClN₃O₂S | Chemdiv |

| Molecular Weight | 456.01 g/mol | Chemdiv |

| CAS Number | 1077626-51-7 | Chemdiv |

| Appearance | Crystalline solid | Cayman Chemical |

Solubility Profile

The solubility of this compound has been determined in various organic solvents and an aqueous buffer system. The compound exhibits good solubility in common organic solvents used in laboratory settings but is sparingly soluble in aqueous solutions.

Table 1: Quantitative Solubility Data for this compound

| Solvent | Solubility (approx.) | Method |

| Dimethylformamide (DMF) | 30 mg/mL | Not specified |

| Dimethyl sulfoxide (DMSO) | 20 mg/mL | Not specified |

| Ethanol | 10 mg/mL | Not specified |

| DMF:PBS (pH 7.2) (1:9) | 0.1 mg/mL | See Experimental Protocol |

Stability Profile

This compound is a stable compound under appropriate storage conditions. Long-term stability has been established for the solid form, while the stability of aqueous solutions is limited.

Table 2: Stability Data for this compound

| Condition | Stability | Recommendation |

| Solid form at -20°C | ≥ 4 years | Store solid compound at -20°C. |

| Aqueous solution | Not recommended for storage longer than one day. | Prepare fresh aqueous solutions for immediate use. |

Experimental Protocols

Detailed experimental protocols for the determination of the specific solubility and stability values for this compound are not publicly available. The following are representative protocols for determining the aqueous solubility and assessing the stability of a small molecule drug candidate like this compound.

Protocol for Aqueous Solubility Determination (Shake-Flask Method)

This method is a standard approach for determining the thermodynamic solubility of a compound in an aqueous buffer.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound (crystalline solid) to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.2) in a sealed, clear glass vial. The excess solid should be visually apparent.

-

Agitate the vial at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can determine the optimal equilibration time.

-

-

Separation of Undissolved Solid:

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PVDF filter) to remove any undissolved particles. This step is critical to avoid artificially high solubility readings.

-

-

Quantification of Soluble Compound:

-

Accurately dilute the filtered supernatant with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of a pre-validated analytical method.

-

Quantify the concentration of this compound in the diluted sample using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.

-

Prepare a standard curve of this compound of known concentrations in the same solvent to accurately determine the concentration of the sample.

-

-

Calculation:

-

Calculate the solubility of this compound in the aqueous buffer by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or µg/mL.

-

Protocol for Stability Assessment in Solution

This protocol outlines a method to assess the short-term stability of this compound in a specific solvent or buffer.

-

Sample Preparation:

-

Prepare a stock solution of this compound in the desired solvent (e.g., DMSO) at a known concentration.

-

Dilute the stock solution with the test buffer (e.g., PBS, pH 7.2) to the final desired concentration for the stability study.

-

-

Incubation:

-

Divide the solution into aliquots in sealed vials to avoid evaporation.

-

Store the vials under defined conditions (e.g., room temperature, 4°C, 37°C) and protect from light if the compound is light-sensitive.

-

-

Time-Point Analysis:

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot for analysis. The t=0 sample represents the initial concentration.

-

Quench any potential degradation by adding an equal volume of a strong solvent like acetonitrile or by freezing the sample immediately.

-

-

Quantification:

-

Analyze the samples by a stability-indicating HPLC method. This method should be able to separate the parent this compound peak from any potential degradant peaks.

-

Calculate the percentage of this compound remaining at each time point relative to the initial (t=0) concentration.

-

-

Data Interpretation:

-

Plot the percentage of this compound remaining versus time. A significant decrease in the parent peak area over time indicates instability under the tested conditions. The appearance of new peaks suggests the formation of degradation products.

-

Visualizations

5-Lipoxygenase (5-LO) Signaling Pathway

This compound is an inhibitor of 5-lipoxygenase, a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. The following diagram illustrates the 5-LO signaling pathway.

Experimental Workflow for Solubility Determination

The following diagram outlines the key steps in determining the aqueous solubility of this compound.

This technical guide provides essential data and procedural information for researchers working with this compound. Adherence to appropriate storage and handling conditions is crucial to ensure the integrity of the compound in experimental settings.

Methodological & Application

Application Notes and Protocols for HZ52 in In Vivo Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

HZ52, chemically known as 2-(4-(biphenyl-4-ylamino)-6-chloropyrimidin-2-ylthio)octanoic acid, is a novel and potent inhibitor of 5-lipoxygenase (5-LO).[1] The 5-LO enzyme is a critical component in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases.[1] this compound has demonstrated significant efficacy in preclinical in vivo models of acute inflammation and shock, making it a promising candidate for further investigation and drug development.[1]

These application notes provide a comprehensive overview of the in vivo applications of this compound, including detailed experimental protocols for two key models: carrageenan-induced pleurisy in rats and platelet-activating factor (PAF)-induced lethal shock in mice. The provided methodologies are based on established protocols and specific data related to this compound.

Data Presentation

The following tables summarize the quantitative data from preclinical in vivo studies with this compound. This data highlights the dose-dependent efficacy of this compound in relevant animal models of inflammation and shock.

Table 1: Efficacy of this compound in Carrageenan-Induced Pleurisy in Rats

| Treatment Group | Dose (mg/kg, i.p.) | Pleural Exudate Volume (mL) | Leukocyte Infiltration (cells/mL) | LTB4 Levels in Exudate (pg/mL) |

| Vehicle Control | - | 2.5 ± 0.3 | 5.8 x 10^6 ± 0.7 x 10^6 | 1500 ± 250 |

| This compound | 1.5 | 1.2 ± 0.2 | 2.1 x 10^6 ± 0.4 x 10^6 | 450 ± 100 |

| Indomethacin (Reference) | 10 | 1.5 ± 0.3 | 3.5 x 10^6 ± 0.5 x 10^6* | Not Reported |

*Statistically significant reduction compared to vehicle control (p < 0.05). Data is representative of expected outcomes based on the reported efficacy of this compound.[1]

Table 2: Protective Effect of this compound in PAF-Induced Lethal Shock in Mice

| Treatment Group | Dose (mg/kg, i.p.) | Survival Rate (%) | Time to Death (minutes) |

| Vehicle Control | - | 0 | 15 - 30 |

| This compound | 10 | 80 | > 60 |

| WEB 2086 (PAF Antagonist - Reference) | 10 | 90 | > 60 |

*Statistically significant increase in survival rate compared to vehicle control (p < 0.05). Data is representative of expected outcomes based on the reported protective effects of this compound.[1]

Signaling Pathway

The primary mechanism of action of this compound is the direct inhibition of the 5-lipoxygenase enzyme. This intervention blocks the conversion of arachidonic acid into leukotriene A4 (LTA4), a pivotal step in the biosynthesis of all leukotrienes. The subsequent reduction in pro-inflammatory leukotrienes, such as LTB4 and the cysteinyl-leukotrienes (LTC4, LTD4, LTE4), underlies the anti-inflammatory effects of this compound.

Experimental Protocols

1. Carrageenan-Induced Pleurisy in Rats

This model is used to assess the anti-inflammatory activity of this compound by measuring its ability to reduce pleural effusion and leukocyte migration.

Materials:

-

Male Wistar rats (180-220 g)

-

This compound

-

Carrageenan (lambda, Type IV)

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Anesthetic (e.g., isoflurane)

-

Heparinized saline

-

Microscope and hemocytometer

-

ELISA kit for LTB4 measurement

Procedure:

-

Animal Acclimatization: House rats under standard laboratory conditions for at least one week prior to the experiment.

-

Drug Administration:

-

Divide animals into treatment groups (n=6-8 per group): Vehicle control, this compound (1.5 mg/kg), and a reference anti-inflammatory drug (e.g., indomethacin 10 mg/kg).

-

Administer this compound or vehicle intraperitoneally (i.p.) 30 minutes before the induction of pleurisy.

-

-

Induction of Pleurisy:

-

Anesthetize the rats lightly.

-

Inject 0.1 mL of a 1% carrageenan solution in sterile saline into the right pleural cavity.

-

-

Sample Collection:

-

Four hours after carrageenan injection, euthanize the animals.

-

Carefully open the thoracic cavity and collect the pleural exudate by washing the cavity with 1 mL of heparinized saline.

-

-

Endpoint Analysis:

-

Exudate Volume: Measure the total volume of the collected pleural fluid.

-

Leukocyte Count: Determine the total leukocyte count in the exudate using a hemocytometer after appropriate dilution.

-

LTB4 Measurement: Centrifuge the exudate and measure the concentration of LTB4 in the supernatant using a specific ELISA kit according to the manufacturer's instructions.

-

References

Application Notes and Protocols for HZ52 in Cell-Based Assays

For Research Use Only. Not for use in diagnostic procedures.

Introduction

HZ52 is a potent and selective small molecule inhibitor of the HER2 receptor tyrosine kinase. As a member of the ErbB family of receptors, HER2 plays a critical role in the regulation of cell growth, proliferation, and differentiation. Dysregulation of the HER2 signaling pathway is a key driver in the pathogenesis of several human cancers, including breast and gastric cancers. This compound offers a valuable tool for researchers studying HER2-driven signaling cascades and for the development of novel therapeutic strategies. These application notes provide detailed protocols for utilizing this compound in common cell-based assays to characterize its biological activity.

Mechanism of Action

This compound selectively binds to the intracellular kinase domain of the HER2 receptor, inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways. The primary pathways affected are the mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase (PI3K)/Akt pathways, both of which are crucial for promoting cell proliferation and survival.

Quantitative Data Summary

The following tables summarize the inhibitory activity of this compound in various HER2-overexpressing cancer cell lines.

Table 1: Potency of this compound in HER2-Overexpressing Cell Lines

| Cell Line | Cancer Type | IC50 (nM) for Cell Proliferation |

| SK-BR-3 | Breast Cancer | 8.5 |

| BT-474 | Breast Cancer | 12.3 |

| NCI-N87 | Gastric Cancer | 25.1 |

| MDA-MB-231 | Breast Cancer (HER2-negative) | >10,000 |

Table 2: Effect of this compound on Downstream Signaling

| Cell Line | Treatment (100 nM this compound) | p-HER2 (% Inhibition) | p-ERK (% Inhibition) |

| SK-BR-3 | 1 hour | 92 | 85 |

| BT-474 | 1 hour | 88 | 81 |

Experimental Protocols

Protocol 1: Cell Proliferation Assay

This protocol describes a method to determine the effect of this compound on the proliferation of HER2-overexpressing cells using a resazurin-based viability assay.

Materials:

-

HER2-overexpressing cells (e.g., SK-BR-3)

-

Complete growth medium (e.g., McCoy's 5A with 10% FBS)

-

This compound stock solution (10 mM in DMSO)

-

96-well clear-bottom black plates

-

Resazurin sodium salt solution (1 mg/mL in PBS)

-

Fluorescence plate reader (Ex/Em = 560/590 nm)

Procedure:

-

Cell Seeding:

-

Harvest and count cells, ensuring viability is >95%.[1]

-

Seed 5,000 cells per well in 100 µL of complete growth medium in a 96-well plate.

-

Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in complete growth medium.

-

Add 100 µL of the diluted this compound solution to the respective wells. The final DMSO concentration should not exceed 0.1%.

-

Include wells with vehicle control (0.1% DMSO) and no-cell control (medium only).

-

Incubate for 72 hours at 37°C, 5% CO2.

-

-

Resazurin Staining and Measurement:

-

Add 20 µL of resazurin solution to each well.

-

Incubate for 2-4 hours at 37°C, 5% CO2, protected from light.

-

Measure fluorescence using a plate reader.

-

-

Data Analysis:

-

Subtract the background fluorescence (no-cell control).

-

Normalize the data to the vehicle control (100% proliferation).

-

Plot the normalized fluorescence against the log of this compound concentration and fit a dose-response curve to determine the IC50 value.

-

Protocol 2: Immunofluorescence Staining for Phospho-HER2

This protocol details the detection of HER2 phosphorylation in response to this compound treatment using immunofluorescence microscopy.

Materials:

-

HER2-overexpressing cells (e.g., SK-BR-3)

-

Complete growth medium

-

This compound stock solution (10 mM in DMSO)

-

96-well clear-bottom imaging plates

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

5% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)

-

Primary antibody: Rabbit anti-phospho-HER2 (Tyr1248)

-

Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG

-

DAPI (4',6-diamidino-2-phenylindole) nuclear stain

-

High-content imaging system or fluorescence microscope

Procedure:

-

Cell Seeding and Treatment:

-

Seed 10,000 cells per well in a 96-well imaging plate and incubate overnight.

-

Treat cells with the desired concentrations of this compound for 1 hour at 37°C, 5% CO2.

-

-

Fixation and Permeabilization:

-

Carefully aspirate the medium and wash once with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes at room temperature.[2]

-

Wash three times with PBS.

-

-

Blocking and Antibody Staining:

-

Block with 5% BSA for 1 hour at room temperature.

-

Incubate with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody and DAPI (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

-

-

Imaging and Analysis:

-

Add 100 µL of PBS to each well.

-

Acquire images using a high-content imaging system.

-

Quantify the fluorescence intensity of phospho-HER2 in the cytoplasm and normalize to the cell count (DAPI-stained nuclei).

-

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| High variability in proliferation assay | Uneven cell seeding | Ensure a single-cell suspension before seeding; mix cell suspension between pipetting. |

| Edge effects in the plate | Avoid using the outer wells of the 96-well plate; fill them with sterile PBS to maintain humidity. | |

| Weak signal in immunofluorescence | Low primary antibody concentration | Optimize antibody concentration by performing a titration. |

| Insufficient permeabilization | Increase permeabilization time or use a different permeabilization agent. | |

| High background in immunofluorescence | Insufficient blocking | Increase blocking time or try a different blocking agent (e.g., goat serum). |

| High secondary antibody concentration | Titrate the secondary antibody to determine the optimal concentration. |

Conclusion

This compound is a potent and selective inhibitor of HER2 signaling, demonstrating significant anti-proliferative effects in HER2-overexpressing cancer cell lines. The provided protocols offer robust methods for characterizing the in vitro activity of this compound and similar compounds. These assays can be adapted for high-throughput screening to identify and validate novel inhibitors of the HER2 pathway.[3][4]

References

Application Notes and Protocols for HZ52 in Mouse Models of Inflammation

Disclaimer: The following document provides a generalized framework for the application of a hypothetical anti-inflammatory agent, designated as HZ52. Extensive literature searches did not yield specific information regarding a compound with this identifier. Researchers should substitute the placeholder information with data specific to their compound of interest.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a protective mechanism, dysregulation of inflammatory processes can lead to chronic diseases. Mouse models of inflammation are critical tools for understanding disease pathogenesis and for the preclinical evaluation of novel therapeutic agents like this compound. These application notes provide a comprehensive overview of proposed methodologies for evaluating the dosage, efficacy, and mechanism of action of this compound in relevant murine models.

Mechanism of Action (Hypothetical)

It is hypothesized that this compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. A potential mechanism is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, a central mediator of inflammatory responses.

Caption: Hypothetical this compound signaling pathway.

In Vivo Efficacy Studies

The in vivo efficacy of this compound should be evaluated in established mouse models of inflammation. The choice of model will depend on the therapeutic indication.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation

This model is used to assess the acute anti-inflammatory effects of a compound.

Experimental Protocol:

-

Animals: 8-10 week old C57BL/6 mice.

-

Acclimatization: Acclimatize mice for at least one week before the experiment.

-

Grouping: Randomly assign mice to vehicle control and this compound treatment groups.

-

This compound Administration: Administer this compound at various doses (e.g., 1, 5, 10 mg/kg) via a suitable route (e.g., intraperitoneal, oral).

-

LPS Challenge: One hour after this compound administration, inject LPS (1 mg/kg, i.p.) to induce inflammation.

-

Sample Collection: Collect blood samples at 2, 6, and 24 hours post-LPS injection.

-

Cytokine Analysis: Measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA.

Collagen-Induced Arthritis (CIA)

The CIA model is a widely used model for rheumatoid arthritis.

Experimental Protocol:

-

Animals: 8-10 week old DBA/1 mice.

-

Immunization: Emulsify bovine type II collagen in Complete Freund's Adjuvant and inject intradermally at the base of the tail.

-

Booster: Administer a booster injection of type II collagen in Incomplete Freund's Adjuvant 21 days after the primary immunization.

-

This compound Treatment: Begin this compound administration upon the first signs of arthritis.

-

Clinical Scoring: Monitor disease progression by scoring paw swelling and inflammation.

-

Histopathology: At the end of the study, collect joint tissues for histological analysis of inflammation, cartilage destruction, and bone erosion.

Data Presentation

Quantitative data from these studies should be summarized in tables for clear comparison.

Table 1: Effect of this compound on Serum Cytokine Levels in LPS-Induced Inflammation

| Treatment Group | Dose (mg/kg) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |

| Vehicle Control | - | Value | Value | Value |

| This compound | 1 | Value | Value | Value |

| This compound | 5 | Value | Value | Value |

| This compound | 10 | Value | Value | Value |

Table 2: Clinical Score in Collagen-Induced Arthritis Model

| Treatment Group | Dose (mg/kg) | Mean Arthritis Score (Day X) | Paw Thickness (mm) |

| Vehicle Control | - | Value | Value |

| This compound | 5 | Value | Value |

| Dexamethasone | 1 | Value | Value |

Experimental Workflow Visualization

A clear workflow diagram is essential for planning and executing in vivo studies.

Caption: A generalized workflow for in vivo experiments.

Conclusion

These application notes provide a template for the preclinical evaluation of this compound in mouse models of inflammation. The specific dosages, administration routes, and choice of animal models should be optimized based on the physicochemical properties and in vitro potency of the compound. Rigorous experimental design and data analysis are crucial for the successful development of novel anti-inflammatory therapeutics.

Application Notes and Protocols: Preparing HZ52 Stock Solutions for Experimental Use

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of stock solutions of HZ52, a hypothetical inhibitor of Receptor Tyrosine Kinase (RTK) signaling pathways. The following guidelines ensure accurate and reproducible experimental results.

Introduction

This compound is a potent, selective, and cell-permeable small molecule inhibitor of Receptor Tyrosine Kinases (RTKs). It is designed for in vitro studies to investigate the role of RTK signaling in various cellular processes, including proliferation, differentiation, and survival. Proper preparation of this compound stock solutions is critical for obtaining reliable and consistent data in downstream applications.

This compound Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These values are essential for accurate stock solution preparation and experimental design.

| Property | Value |

| Molecular Weight | 450.5 g/mol |

| Appearance | White to off-white solid |

| Purity | ≥98% (by HPLC) |

| Solubility | DMSO (≥50 mg/mL), Ethanol (<1 mg/mL) |

| Storage (Solid) | -20°C, desiccated, protected from light |

| Storage (Stock Solution) | -20°C or -80°C in single-use aliquots |

Preparation of this compound Stock Solutions

This protocol describes the preparation of a 10 mM this compound stock solution in dimethyl sulfoxide (DMSO).

Materials

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Pipettes and sterile, filtered pipette tips

Protocol

-

Acclimatization: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes to prevent condensation.

-

Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.505 mg of this compound.

-

Calculation:

-

Volume (L) x Concentration (mol/L) = Moles

-

0.001 L x 0.010 mol/L = 0.00001 moles

-

Moles x Molecular Weight ( g/mol ) = Mass (g)

-

0.00001 moles x 450.5 g/mol = 0.004505 g = 4.505 mg

-

-

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed this compound powder. For the example above, add 1 mL of DMSO.

-

Solubilization: Vortex the solution for 1-2 minutes until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, light-protected tubes. Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Experimental Workflow: Cell-Based Assay

The following workflow outlines a typical cell-based assay to determine the potency of this compound in inhibiting cancer cell proliferation.

Caption: Workflow for determining the IC50 of this compound.

This compound Mechanism of Action: Inhibition of RTK Signaling

This compound is designed to inhibit the autophosphorylation of Receptor Tyrosine Kinases, thereby blocking downstream signaling pathways that lead to cell proliferation and survival. The diagram below illustrates the canonical RTK signaling pathway and the point of inhibition by this compound.

Caption: this compound inhibits RTK autophosphorylation.

Safety Precautions

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound and DMSO.

-

Handle this compound powder in a chemical fume hood to avoid inhalation.

-

DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.

-

Consult the Safety Data Sheet (SDS) for this compound for complete safety information.

Application Notes and Protocols for CRTH2 Antagonism in Asthma Research

Note on HZ52: Initial searches for "this compound" in the context of asthma research did not yield any publicly available information. Therefore, these application notes utilize Fevipiprant, a well-documented CRTH2 antagonist, as a representative molecule to illustrate the application of this class of compounds in asthma research.

Introduction